molecular formula C20H19FN2O2S B11374331 2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

Cat. No.: B11374331
M. Wt: 370.4 g/mol
InChI Key: OPZRXTFYVRNMNR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is a synthetic organic compound that features a fluorophenoxy group, a phenyl-thiazolyl moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic aromatic substitution reaction.

    Coupling of the Thiazole and Fluorophenoxy Groups: The thiazole and fluorophenoxy groups are coupled using a suitable coupling reagent, such as EDCI or DCC.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide
  • 2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide
  • 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

Uniqueness

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C20H19FN2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide

InChI

InChI=1S/C20H19FN2O2S/c1-2-18(25-17-10-8-15(21)9-11-17)19(24)22-12-16-13-26-20(23-16)14-6-4-3-5-7-14/h3-11,13,18H,2,12H2,1H3,(H,22,24)

InChI Key

OPZRXTFYVRNMNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

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